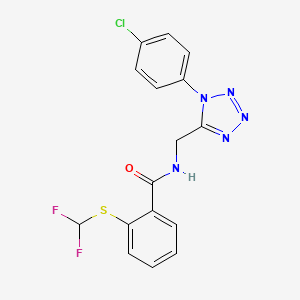
N-(5-chloro-2-methoxyphenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-chloro-2-methoxyphenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, also known as THFA-1, is a compound that has garnered interest in the scientific community due to its potential applications in drug discovery and development.
Scientific Research Applications
Herbicidal Activity
Research into nicotinamide derivatives has unveiled their potential in the development of herbicides. Some derivatives have demonstrated significant herbicidal activity against various species, such as bentgrass and duckweed, showcasing their potential for agricultural applications. For instance, certain N-(arylmethoxy)-2-chloronicotinamides, related in structure to nicotinic acid (niacin), have been designed and synthesized, exhibiting substantial herbicidal efficacy. This suggests a promising avenue for the development of new herbicides targeting monocotyledonous weeds (Chen Yu et al., 2021).
Antineoplastic Activities
Nicotinamide derivatives have also been explored for their antineoplastic (anti-cancer) activities. Preliminary screenings have indicated moderate activity against certain types of cancer, such as lymphoid leukemia and rat carcinoma. This demonstrates the potential of such compounds in the field of cancer research, where they could serve as the basis for developing new anticancer drugs (W. Ross, 1967).
Antiprotozoal Activity
Investigations into the antiprotozoal activities of nicotinamide derivatives, particularly against diseases such as trypanosomiasis and malaria, have yielded promising results. Compounds like 6-[5-(4-Amidinophenyl)furan-2-yl]nicotinamidine have shown significant efficacy in vitro and in vivo against Trypanosoma b.rhodesiense and P. falciparum, highlighting their potential as antiprotozoal agents (M. Ismail et al., 2003).
Antimicrobial Properties
The synthesis of new nicotinamide derivatives has expanded to include compounds with notable antimicrobial properties. For example, 4-Thiazolidinones of nicotinic acid with 2-amino-6-methylbenzothiazole have shown in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. This underscores the utility of nicotinamide derivatives in developing new antimicrobial agents (N. Patel & Faiyazalam M. Shaikh, 2010).
Biochemical Processes and Disease Treatment
Nicotinamide plays a critical role in cellular energy metabolism, influencing oxidative stress and modulating pathways related to cellular survival and death. Its impact on immune system dysfunction, diabetes, aging-related diseases, and its cytoprotective properties make it a vital compound for clinical care. Nicotinamide's mechanism involves sirtuins, forkhead transcription factors, and other cellular pathways, offering insights into its therapeutic potential for a variety of diseases (K. Maiese et al., 2009).
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-22-15-4-3-12(18)8-14(15)20-17(21)11-2-5-16(19-9-11)24-13-6-7-23-10-13/h2-5,8-9,13H,6-7,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBVKNCWKVYALM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CN=C(C=C2)OC3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

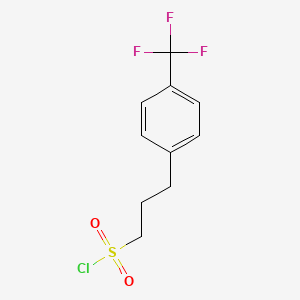
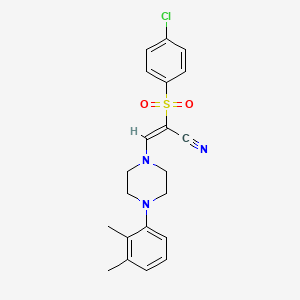

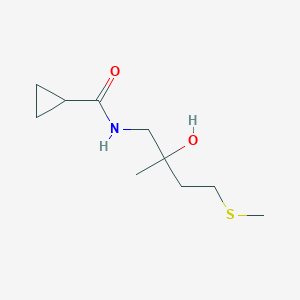
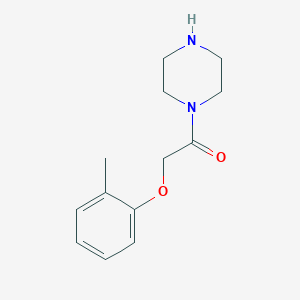
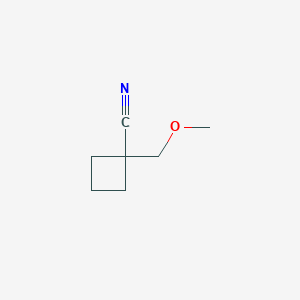
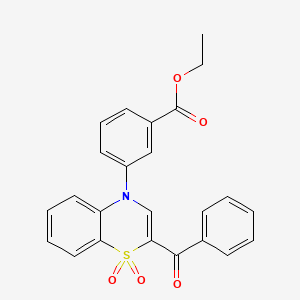
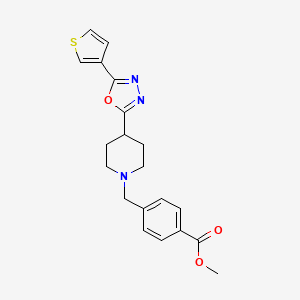
![3-[5-(aminosulfonyl)-1-propyl-1H-benzimidazol-2-yl]propanoic acid](/img/structure/B2715343.png)
![N1-[4-(Dimethylamino)phenyl]-beta-alaninamide dihydrochloride](/img/no-structure.png)

![7-acetyl-2-((4-bromobenzyl)thio)-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2715352.png)
![N-isopropyl-2-(4-(5-(3-methoxypropyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2715353.png)
